molecular formula C9H10N2OS B8310149 1-(3-Furyl)-1-(4-methyl-5-thiazolyl)methylamine

1-(3-Furyl)-1-(4-methyl-5-thiazolyl)methylamine

Cat. No. B8310149
M. Wt: 194.26 g/mol
InChI Key: UPRSSRYSFFSGEQ-UHFFFAOYSA-N
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Patent
US05712299

Procedure details

The product from Example 53 in ethanol was shaken with 10% palladium-on-charcoal under an atmosphere of hydrogen for 3 hours. The catalyst was filtered off and the filtrate was evaporated to dryness. Flash chromatography of the residue thus obtained gave the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:11]1[CH:15]=[CH:14][O:13][CH:12]=1)[C:5]1[S:9][CH:8]=[N:7][C:6]=1[CH3:10])=[N+]=[N-]>C(O)C.[Pd]>[O:13]1[CH:14]=[CH:15][C:11]([CH:4]([NH2:1])[C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH3:10])=[CH:12]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C1=C(N=CS1)C)C1=COC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Flash chromatography of the residue thus obtained

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C(C1=C(N=CS1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.